N-Ethyl-N-methylpiperidin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methylpiperidin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methylpiperidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-methylpiperidin-2-one, while reduction may produce N-ethyl-N-methylpiperidin-2-amine.
Scientific Research Applications
N-Ethyl-N-methylpiperidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidin-2-amine: A similar compound with one less ethyl group.
N-Ethylpiperidin-2-amine: A similar compound with one less methyl group.
Piperidine: The parent compound without any substituents.
Uniqueness
N-Ethyl-N-methylpiperidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N-ethyl-N-methylpiperidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10(2)8-6-4-5-7-9-8;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI Key |
LUKSKRZHVSYEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCCCN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.